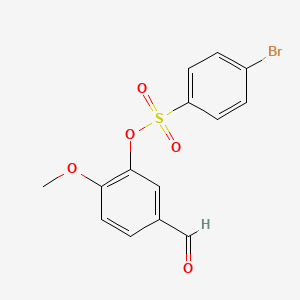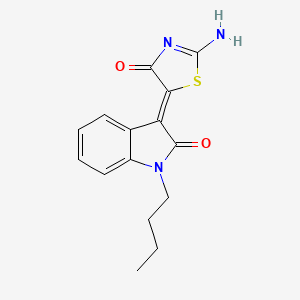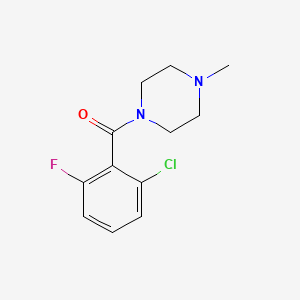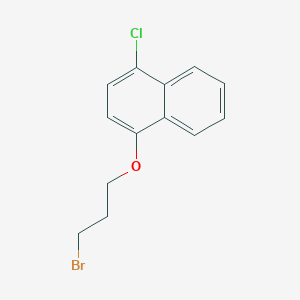
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate
Übersicht
Beschreibung
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate is an organic compound that features both aldehyde and sulfonate functional groups
Wissenschaftliche Forschungsanwendungen
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-formyl-2-methoxyphenol and 4-bromobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-formyl-2-methoxyphenol is dissolved in an appropriate solvent like dichloromethane. The 4-bromobenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wirkmechanismus
The mechanism of action of (5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of a sulfonate group.
4-Bromobenzenesulfonyl chloride: Lacks the formyl and methoxy groups.
5-Formyl-2-methoxyphenol: Lacks the bromobenzenesulfonate group.
Uniqueness
(5-Formyl-2-methoxyphenyl) 4-bromobenzenesulfonate is unique due to the presence of both aldehyde and sulfonate functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQWBIBDGHBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4603871.png)
![1-[(4-fluorobenzyl)sulfonyl]azepane](/img/structure/B4603872.png)
![2-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4603876.png)
![N-[3-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4603890.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B4603902.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4603916.png)

![1-benzyl-5-(3,4-diethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4603929.png)

![2,3-dimethoxy-6-[4-(1-phenylpyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4603948.png)
![3-[(3-BROMOPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4603959.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4603966.png)

